![molecular formula C20H18N2O4S B2484176 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide CAS No. 922112-05-8](/img/structure/B2484176.png)
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex molecular structures and diverse chemical properties. Such compounds are synthesized through various chemical reactions, leveraging their molecular structure for potential applications in fields like materials science and pharmacology, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves reactions such as the Beckmann rearrangement and the use of specific reagents to achieve desired structural features. For example, sulfonamide derivatives have been synthesized from reactions involving sulfonyl chlorides and amines, highlighting the methods to introduce the sulfonamide group into the molecular structure (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like X-ray diffraction, FTIR, NMR, and DFT studies. These analyses reveal the geometric and electronic features of the molecules, including bond lengths, angles, and the distribution of electron density, which are crucial for understanding the compound's reactivity and properties (Sarojini et al., 2012).
Applications De Recherche Scientifique
Drug Discovery and Biochemical Research
A key area of application for this compound is in drug discovery, particularly in the design of probes for studying protein interactions and as a potential lead compound for developing new therapeutics. For instance, sulfonamide derivatives have been extensively studied for their inhibitory activities against various enzymes and receptors. In the context of biochemical research, the fluorescent properties of certain sulfonamide derivatives make them useful as probes in binding studies, such as the investigation of the interaction between small molecules and proteins like bovine serum albumin (Jun et al., 1971).
Material Science
In material science, sulfonamide-containing compounds have been utilized in the development of novel materials with specific properties. For example, sulfonated polybenzothiazoles containing naphthalene units have shown promise as proton exchange membranes, demonstrating excellent thermal and oxidative stabilities, good mechanical properties, and high proton conductivities, which are crucial for fuel cell applications (Wang et al., 2015).
Imaging and Sensing
Another fascinating application of naphthalene-sulfonamide derivatives lies in the field of imaging, particularly in Positron Emission Tomography (PET) imaging for the visualization of certain receptors in the human body. For instance, carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential PET agents for imaging of human CCR8, a chemokine receptor that plays a crucial role in immune responses (Wang et al., 2008). Additionally, specific naphthalene-based sulfonamide Schiff bases have been developed as fluorescence turn-on probes for the selective detection of Al3+ ions, demonstrating their utility in environmental monitoring and biological studies (Mondal et al., 2015).
Propriétés
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-22-10-11-26-19-9-7-16(13-18(19)20(22)23)21-27(24,25)17-8-6-14-4-2-3-5-15(14)12-17/h2-9,12-13,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZSVDKAZJSKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

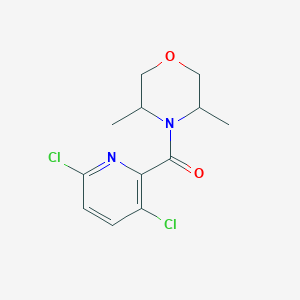
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)
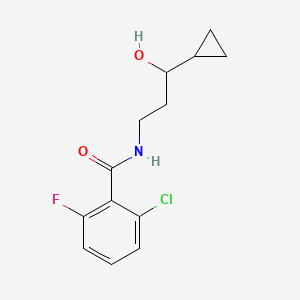
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)



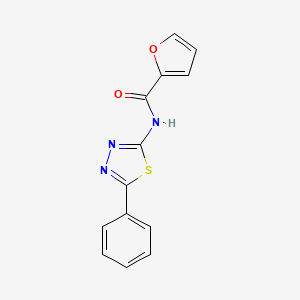
![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B2484103.png)

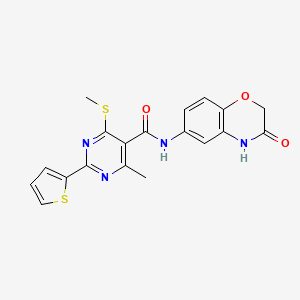
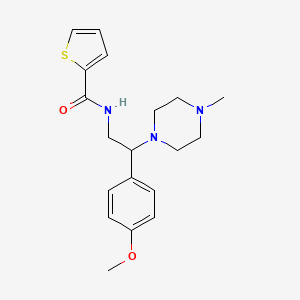
![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)
